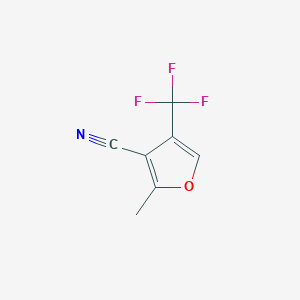

2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is 1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Applications De Recherche Scientifique

Synthesis of Polysubstituted Furans

A study by Zhang et al. (2015) in Organic Letters highlights the use of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile in synthesizing 2,3,5-trisubstituted furans. This process involves coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds. The method offers good to high yields and excellent functional group compatibility, making it a valuable approach in furan synthesis (Zhang, Dai, Wu, & Cao, 2015).

Photochemical Isomerization Studies

Research by d'Auria (2000) in The Journal of Organic Chemistry investigates the photochemical isomerization of furan derivatives, including 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This study provides insights into the behavior of furan derivatives under irradiation, contributing to the understanding of their photochemical properties (d'Auria, 2000).

Diels-Alder Reaction Studies

A study by Griffith et al. (2006) in the Journal of the American Chemical Society explores the unique reactivity of difluorinated alkenoates with furan and substituted furans in a tin(IV) catalyst environment. The study, which includes compounds similar to 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile, reveals significant insights into the mechanism of furan Diels-Alder reactions (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).

Base-Mediated Synthesis of Furans

Wang et al. (2019) in The Journal of Organic Chemistry describe a base-mediated method for synthesizing 2-trifluoromethylated furans and dihydrofuranols from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone. This research is relevant for compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile and demonstrates the versatility in furan compound synthesis (Wang, Chen, Wu, Wen, & Weng, 2019).

Novel Synthesis Methods

Zhang et al. (2007) in Tetrahedron Letters discuss a novel synthesis method for trifluoroprop-1-en-2-yl-substituted furans, which could be extended to the synthesis of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This research offers a new approach to synthesize furan derivatives (Zhang, Zhao, & Lu, 2007).

Safety and Hazards

The safety data sheet for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate safety measures, including the use of personal protective equipment .

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethyl)furan-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUZLYTXJFPURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)

![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)